molecular formula C12H12N2O2S B2450922 (2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide CAS No. 853889-48-2

(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2450922
CAS No.: 853889-48-2
M. Wt: 248.3
InChI Key: WMKQGJCPPGCTPW-AATRIKPKSA-N
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Description

(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide is an organic compound that features a thiazole ring and a furan ring connected by a propenamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of Thiazole and Furan Rings: The thiazole and furan rings can be coupled through a Wittig reaction or a Heck reaction to form the propenamide linker.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The propenamide linker can be reduced to form the corresponding amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated or nitrated thiazole derivatives

Scientific Research Applications

Chemistry

(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide can be used as a building block in organic synthesis to create more complex molecules.

Biology

Medicine

Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole and furan derivatives have shown efficacy.

Industry

In material science, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(5-methyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide
  • (E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide

Uniqueness

(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide is unique due to the specific combination of the thiazole and furan rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-10-8-13-12(17-10)14-11(15)6-5-9-4-3-7-16-9/h3-8H,2H2,1H3,(H,13,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKQGJCPPGCTPW-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(S1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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